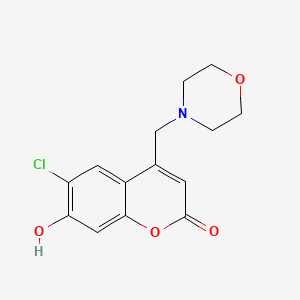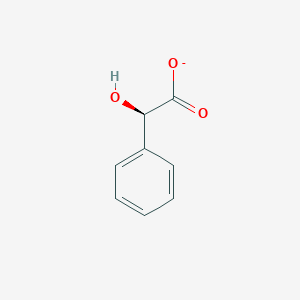
(R)-Mandelate
Vue d'ensemble
Description
(R)-mandelate is a mandelate that is the conjugate base of (R)-mandelic acid. It is a conjugate base of a (R)-mandelic acid.
Applications De Recherche Scientifique
Enzymatic Resolution in Non-Aqueous Media
(R)-Mandelate plays a significant role in enzymatic resolutions, particularly in the pharmaceutical industry. For instance, its resolution from racemic mixtures has been achieved through lipase-catalyzed hydrolysis in non-aqueous media. This process, utilizing enzymes like Novozym 435 and lipozyme RM IM, is crucial for producing optically pure (R)-Mandelate, an essential intermediate in pharmaceuticals (Yadav & Sivakumar, 2004).
Biocatalytic Enantioconvergent Separation
In biocatalytic enantioconvergent separation, (R)-Mandelate has been produced from racemic mandelic acid. This method involves lipase-catalyzed enantioselective esterification and in situ racemization using enzymes from sources like Pseudomonas putida, showcasing its potential in creating high-purity chiral mandelate compounds (Choi et al., 2007).
Chirality Recognition in Liquid Crystals
(R)-Mandelate has been studied for its ability to induce chiral recognition in liquid crystals. This application is demonstrated by the alteration of helical pitch in cholesteric liquid crystals containing steroidal crown ethers, detectable as a color change. Such applications are significant in areas like chiral sensing and display technologies (Shinkai et al., 1991).
Molecular Recognition and Inhibition Studies
In the field of biochemistry, (R)-Mandelate has been instrumental in understanding enzyme mechanisms. For example, studies on mandelate racemase from Pseudomonas putida have used (R)-Mandelate to explore enzyme-substrate interactions and transition state stabilization, providing valuable insights into enzyme catalysis (Landro et al., 1994).
Advanced Nanoparticle Formulations
(R)-Mandelate has been explored in the context of advanced nanoparticle formulations. These applications focus on creating novel drug delivery systems, demonstrating the compound's versatility beyond traditional pharmaceutical uses (Zhang et al., 2017).
Propriétés
Nom du produit |
(R)-Mandelate |
|---|---|
Formule moléculaire |
C8H7O3- |
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m1/s1 |
Clé InChI |
IWYDHOAUDWTVEP-SSDOTTSWSA-M |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C(=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

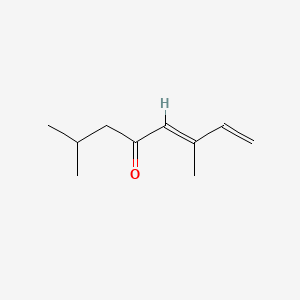
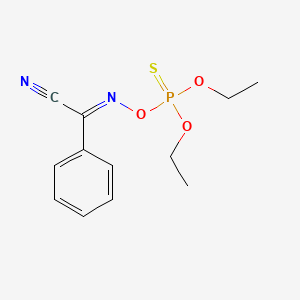
![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)
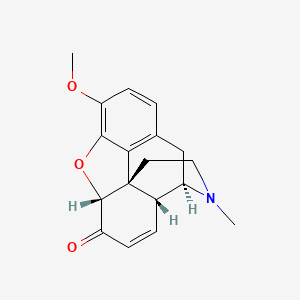
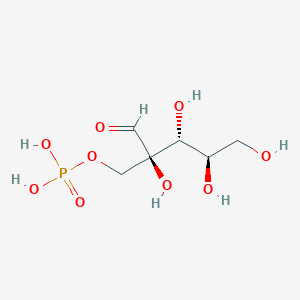
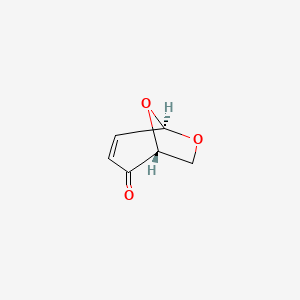
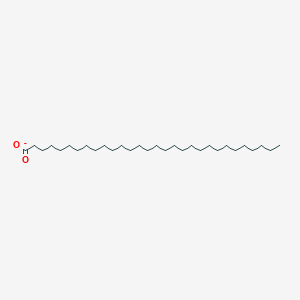
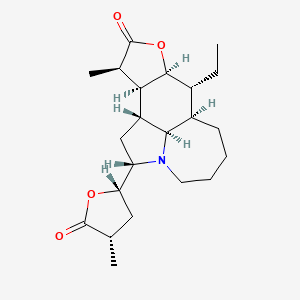
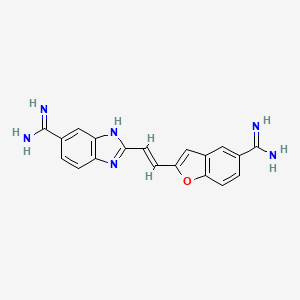
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)
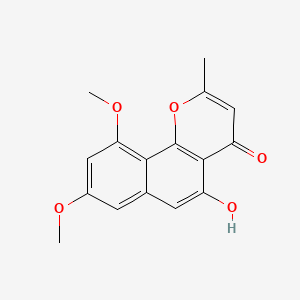
![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)
![[(4Z,6Z,10Z)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1234512.png)
